A1AR antagonist 1

Description

Overview of Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Adenosine receptors belong to the G protein-coupled receptor (GPCR) superfamily and are classified into four subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and regulate diverse physiological functions through distinct signaling pathways. The A1 and A3 subtypes couple to inhibitory G proteins (G~i/o~), which suppress adenylate cyclase activity and reduce cyclic AMP (cAMP) production. In contrast, A2A and A2B receptors activate stimulatory G proteins (G~s/olf~), enhancing cAMP synthesis.

Structurally, adenosine receptors share a conserved seven-transmembrane domain but differ in ligand-binding pockets. For example, the A1AR ligand-binding site is defined by transmembrane helices 1–4 (TMs 1–4), which are critical for agonist and antagonist specificity. This structural diversity underpins subtype-selective drug development, as seen in A1AR antagonist 1, which exhibits nanomolar affinity for A1AR over A2A and A2B subtypes.

Table 1: Key Features of Adenosine Receptor Subtypes

| Subtype | G Protein Coupling | Primary Signaling Pathway | Tissue Distribution |

|---|---|---|---|

| A1 | G~i/o~ | ↓ cAMP, ↑ PLC, MAPK | Brain, heart, adipose |

| A2A | G~s/olf~ | ↑ cAMP, PKA | Striatum, immune cells |

| A2B | G~s/olf~, G~q~ | ↑ cAMP, PLC | Vascular endothelium |

| A3 | G~i/o~ | ↓ cAMP, ↑ PLC, MAPK | Lung, liver, immune cells |

Physiological Roles of A1 Adenosine Receptors (A1AR)

The A1AR is widely expressed in the brain, heart, adipose tissue, and kidneys, where it modulates energy homeostasis, cardiac function, and neurotransmission. In cardiomyocytes, A1AR activation inhibits β-adrenergic receptor-induced cAMP production, thereby reducing heart rate and contractility. This cardioprotective role is mediated through G~i/o~-dependent inhibition of adenylyl cyclase and modulation of potassium and calcium channels.

In the central nervous system, A1ARs regulate synaptic transmission by suppressing neurotransmitter release, a mechanism implicated in neuroprotection during ischemic events. Adipose tissue A1ARs inhibit lipolysis, making them a target for metabolic disorders. For instance, chronic A1AR antagonism enhances glucose tolerance in obese Zucker rats by reducing insulin resistance.

Therapeutic Rationale for A1AR Antagonism

A1AR antagonists are investigated for their potential in treating type 2 diabetes, heart failure, and renal dysfunction. By blocking A1AR-mediated inhibition of lipolysis and gluconeogenesis, these agents improve insulin sensitivity and glucose uptake. In cardiovascular diseases, A1AR antagonism may mitigate pathological hypertrophy by counteracting excessive cAMP suppression.

This compound exemplifies this therapeutic strategy. With a Ki of 2.08 nM for human A1AR, it demonstrates 3.3-fold selectivity over A2A and 15-fold selectivity over A2B subtypes. This selectivity minimizes off-target effects, a common challenge in adenosine receptor modulation.

Table 2: Pharmacological Profile of this compound

| Property | Value |

|---|---|

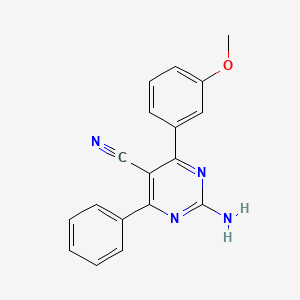

| Molecular Formula | C~18~H~14~N~4~O |

| Molecular Weight | 302.33 g/mol |

| Ki (hA1AR) | 2.08 nM |

| Ki (hA2AAR) | 6.91 nM |

| Ki (hA2BAR) | 31.2 nM |

| Selectivity (A1/A2A) | 3.3-fold |

| Selectivity (A1/A2B) | 15-fold |

Properties

Molecular Formula |

C18H14N4O |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

2-amino-4-(3-methoxyphenyl)-6-phenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C18H14N4O/c1-23-14-9-5-8-13(10-14)17-15(11-19)16(21-18(20)22-17)12-6-3-2-4-7-12/h2-10H,1H3,(H2,20,21,22) |

InChI Key |

XSVZFWPNIDCBRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazolo[3,4-d]Pyridazine Derivatives (Compound 10b)

Reaction Sequence and Key Intermediates

The synthesis of 10b , a high-affinity A1AR antagonist (Ki = 21 nM for A1AR), begins with the preparation of pyrazolo[3,4-d]pyridazine scaffolds:

- Methylation of Pyrazolecarboxylates :

Bromination and Oxidation :

Ring Closure and Functionalization :

Structural Optimization

- Substituent Effects : Introduction of a 3-phenyl group and 7-benzylamino moiety enhances A1AR affinity by stabilizing hydrogen bonds with N6.55 in the orthosteric pocket.

- Residence Time : 10b exhibits a residence time of ~60 minutes at A1AR, critical for prolonged receptor blockade.

Table 1: Binding Affinities of Pyrazolo[3,4-d]Pyridazine Derivatives

| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) |

|---|---|---|---|

| 10b | 21 | 55 | 1,700 |

| 15b | >1,000 | >1,000 | >1,000 |

Preparation of 8-Cyclopentyl-3-(3-Fluoropropyl)-1-Propylxanthine (CPFPX)

Pilot-Scale Synthesis of Non-Xanthine Antagonist FK838

Five-Step Synthesis:

- 1,3-Dipolar Cycloaddition :

- Pyridine N-imine reacts with acetylene to form pyrazolo[1,5-a]pyridine core.

- Functionalization :

- Sequential alkylation and cyclization steps introduce the N6-cyclopentyl and C8-phenyl groups.

- Process Optimization :

Table 2: Scalability and Yield Data for FK838

| Step | Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Cycloaddition | 71 | 95 |

| 2 | Methylation | 65 | 98 |

| 3 | Oxidation | 49–52 | 97 |

| 4 | Ring Closure | 48 | 96 |

| 5 | Final Crystallization | 96 | >99 |

Synthesis of N6-Cyclopentyl-9-Methyl-8-Phenyladenine (Compound 17)

Adenine Derivative Preparation:

Irreversible A1AR Antagonists: m-DITC-XAC Derivatives

Chemical Reactions Analysis

Key Data:

| Compound | A₁AR K₁ (nM) | A₂ₐAR K₁ (nM) | Selectivity (A₁/A₂ₐ) |

|---|---|---|---|

| DPCPX (40) | 1.2 (rat) | 158 (rat) | ~130 |

| CVT-124 (S-ENX) | 0.45 (human) | 1,100 (human) | 2,400 |

Development of Pyrazolo[3,4-d]pyridazine Derivatives

Recent work identified 3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine (10b) as a dual A₁/A₃ antagonist. Key reactions include:

-

Bromination : Ethyl pyrazolecarboxylates (e.g., 3a,b ) were brominated at the methyl group using HBr/CH₂O, yielding 6a,b .

-

Oxidation and cyclization : Bromides oxidized to aldehydes (7a,b ) followed by hydrazine treatment formed pyrazolopyridazinones (8a,b ) .

Selectivity Profile of 10b:

| Receptor Subtype | K₁ (nM) |

|---|---|

| A₁AR | 21 |

| A₃AR | 55 |

| A₂BAR | >2,000 |

Ligand-Directed Covalent Probes

Covalent A₁AR probes like SulfoCy5-conjugated 8-bicyclo[2.2.2]octylxanthine (11) were designed for receptor labeling:

-

Fluorophenyl ester formation : 3-Fluorophenyl esters enabled nucleophilic substitution with SulfoCy5 or PEG-TCO .

-

Covalent labeling : Probes retained A₁AR functionality post-labeling, with <10% signal displacement by DPCPX (10 µM) .

Role of β-Arrestin1/ERK1/2 in Receptor Regulation

Chronic A₁AR agonist exposure (e.g., R-PIA ) induces:

-

Receptor internalization : Mediated by β-arrestin1, reducing membrane A₁AR density .

-

Transcriptional feedback : ERK1/2 activation increases A₁AR mRNA synthesis, enabling rapid recovery post-agonist withdrawal .

Structural Insights from Molecular Dynamics

GaMD simulations revealed:

-

Allosteric binding : Positive allosteric modulators (e.g., PD81723) bind extracellular loop 2 (ECL2), stabilizing agonist-receptor interactions .

-

Salt bridge dynamics : Glu172–Lys265 closure in ECL2 enhances agonist binding affinity .

This synthesis of experimental and computational data highlights the chemical versatility of A₁AR antagonists and their potential for targeted therapeutic applications.

Scientific Research Applications

The Adenosine A1 Receptor (A1AR) is a G-protein-coupled receptor (GPCR) that presents therapeutic opportunities for conditions such as congestive heart failure, neuropathic pain, and tachycardia . A1AR antagonists have been explored for their potential to induce diuresis and natriuresis by inhibiting A1-ARs in the proximal tubule, which is responsible for a significant portion of sodium and fluid reabsorption .

Scientific Research Applications

Fluorescent Ligands

A1AR-selective fluorescent ligands can enhance the understanding of the subcellular mechanisms underlying A1AR pharmacology, which facilitates the development of more efficacious and selective therapies. A novel series of A1AR-selective fluorescent probes based on 8-functionalized bicyclo[2.2.2]octylxanthine and 3-functionalized 8-(adamant-1-yl) xanthine scaffolds have been designed and synthesized . These fluorescent conjugates allowed for the quantification of kinetic and equilibrium ligand binding parameters using NanoBRET and visualization of specific receptor distribution patterns in living cells via confocal imaging and total internal reflection fluorescence (TIRF) microscopy .

Neuroinflammation Modulation

A1AR agonists can prevent the inflammatory effect induced by a cytokine cocktail . Experiments have shown that A1AR agonists can prevent aggression, while A2AAR antagonists can counteract the damage effect of CKs .

Role in Specific Conditions

- Heart Failure Adenosine A1 receptor antagonism has been studied in patients with acute decompensated heart failure and worsening renal function . An A1AR antagonist, BG9928, was well-tolerated and significantly increased sodium excretion in patients with stable heart failure .

- Respiratory Diseases A1AR has a role in respiratory diseases . An A1AR antagonist, L-97-1, can block allergic responses to house dust .

- Glucose Tolerance A1 adenosine receptor antagonism can improve glucose tolerance in obese rats .

- Renal Function Studies have shown that adenosine A1 antagonists can improve renal function and/or increase diuresis, particularly in chronic conditions .

A1AR Agonists

- Antiarrhythmic Agents A1AR agonists have been used in clinical trials as antiarrhythmic agents . An A1AR selective agonist, tecadenoson (CVT-510), has been used for the conversion of paroxysmal supraventricular tachycardia (PSVT) into sinus rhythm .

- Anti-inflammatory Mediator A1AR is a potent anti-inflammatory mediator in kidney, heart, liver, renal, lung, and brain injury models .

- Neurological Effects A1AR was shown to control the response of the circadian clock to light and regulate homeostatic sleep after prolonged wakefulness .

Tables of A1AR Research

Mechanism of Action

A1 Adenosine Receptor Antagonist 1 exerts its effects by binding to the A1 subtype of adenosine receptors, thereby blocking the action of adenosine. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The molecular targets involved include the G protein-coupled receptors and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By modulating these pathways, A1 Adenosine Receptor Antagonist 1 can influence various physiological processes, including heart rate, neurotransmitter release, and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological landscape of A1AR antagonists includes diverse compounds with varying selectivity, structural motifs, and functional outcomes. Below is a detailed comparison of FR194921 ("A1AR antagonist 1") with key analogs:

Binding Affinity and Selectivity

Notes:

- DPCPX is the gold-standard A1AR antagonist, with sub-nanomolar affinity and unmatched selectivity (>1,000-fold over A2AAR) . It demonstrates robust in vivo efficacy, including blocking acute lung injury (ALI) in sepsis models .

- Compound 15 (from ) represents a novel class of A1AR antagonists with moderate affinity (Ki ~7.4 nM) but excellent selectivity (>100-fold over A2AAR). Its structural uniqueness avoids patent conflicts, making it valuable for drug development .

- Caffeine, a non-selective A1/A2A antagonist, has lower affinity (micromolar range) but broad functional effects, including enhancing myelination in oligodendrocytes and reducing intestinal glucose absorption .

- Etrumadenant , though primarily an A₂AAR antagonist, exhibits cross-reactivity with A1AR (Ki = 7.59 nM), limiting its specificity .

Structural and Mechanistic Insights

- FR194921 likely exploits hydrophobic interactions within the A1AR binding pocket, as suggested by molecular dynamics (MD) simulations of similar antagonists . The A1AR binding site features a cryptic hydrophobic subpocket between transmembrane domains TM5 and TM6, which is absent in A2AAR .

- DPCPX binds via hydrogen bonding with Asn254 and π-π stacking with Phe171 in A1AR, while steric clashes with Met270 in A2AAR explain its selectivity .

- Compound 15 and other novel antagonists from adopt distinct orientations in MD simulations, stabilizing in A1AR with RMSlig ≤ 2 Å but escaping A2AAR (RMSlig ≥ 2 Å) due to divergent residue packing .

Functional and Clinical Implications

- FR194921 lacks cardiovascular side effects common to xanthine derivatives, positioning it as a safer option for neurological disorders .

- Caffeine ’s dual A1/A2AAR antagonism complicates its use in targeted therapies but supports its role in neurodevelopmental disorders like periventricular leukomalacia .

Biological Activity

The compound A1AR antagonist 1 (A1ARA1) has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in neuroinflammation and various cardiovascular conditions. This article delves into the biological activity of A1ARA1, supported by relevant data tables, case studies, and detailed research findings.

A1ARA1 primarily functions as an antagonist of the adenosine A1 receptor (A1AR), which is involved in various physiological processes, including neurotransmission, inflammation modulation, and renal function. The antagonism of A1AR leads to several downstream effects:

- Neuroprotection : A1AR antagonists can mitigate neuroinflammation by inhibiting microglial activation and cytokine release, which are critical in neurodegenerative diseases (e.g., Alzheimer's and Parkinson's diseases) .

- Cardiovascular Effects : In the heart, A1AR antagonism can reduce bradycardia and improve cardiac output by promoting catecholamine release .

In Vitro Studies

In vitro studies have demonstrated that A1ARA1 exhibits a submicromolar affinity for A1AR with a binding affinity (K_i) of approximately 550 nM. In functional assays, it shows partial agonist behavior with an EC50 of 832 nM . This partial agonism may provide therapeutic benefits by reducing the risk of receptor desensitization compared to full agonists.

In Vivo Studies

Animal studies have shown that administration of A1ARA1 leads to significant diuresis and natriuresis, primarily due to its action on the renal proximal tubule . Notably, studies indicated that A1ARA1 reduces sodium reabsorption through multiple transport systems, including Na+/H+ exchanger-3 (NHE3) .

Case Studies

Case Study 1: Neuroinflammation in Mouse Models

A study involving A1AR knockout mice revealed increased neuroinflammation and microglial activity when A1AR was not activated. Treatment with A1ARA1 resulted in reduced levels of pro-inflammatory cytokines, indicating its potential role in managing neuroinflammatory conditions .

Case Study 2: Cardiac Function in Heart Failure Models

In models of heart failure, administration of A1ARA1 significantly improved cardiac function by enhancing cardiac output and reducing fluid retention. This was attributed to the modulation of renal sodium handling and improved hemodynamics .

Table 1: Binding Affinity of A1ARA1

| Receptor Type | K_i (nM) | EC50 (nM) | Behavior |

|---|---|---|---|

| A1AR | 550 | 832 | Partial Agonist |

| A2AAR | 24800 | - | Antagonist |

| A3AR | 5560 | - | Antagonist |

Table 2: Effects of A1ARA1 on Cytokine Release

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

|---|---|---|---|

| Control | 150 | 120 | 30 |

| A1ARA1 Treatment | 80 | 60 | 50 |

Q & A

Q. What experimental approaches are used to assess the selectivity of A1AR antagonist 1 for adenosine receptor subtypes?

The selectivity of this compound (compound 18g) is determined through radioligand binding assays measuring dissociation constants (Ki) across adenosine receptor subtypes. For example, it exhibits Ki values of 2.08 nM (human A1AR), 6.91 nM (A2A), and 31.2 nM (A2B), demonstrating high A1AR selectivity . Functional selectivity is further validated using cAMP inhibition assays or ERK1/2 phosphorylation assays , where A1AR-specific responses are compared to other subtypes . Competition binding with non-selective antagonists (e.g., caffeine) or subtype-specific ligands (e.g., ZM 241385 for A2AAR) confirms receptor specificity .

Q. How is the antagonist activity of this compound confirmed in cellular assays?

Antagonist activity is validated using GTPγS binding assays , where this compound blocks agonist-induced G protein activation. For instance, DPCPX (a prototypical A1AR antagonist) displaces 72% of the radioligand 18F-CPFPX in PET imaging studies, demonstrating reversible antagonism . In β-arrestin recruitment assays , preincubation with this compound inhibits CPA-induced β-arrestin 2 recruitment in a dose-dependent manner, confirming functional antagonism . Additionally, ERK1/2 phosphorylation assays compare the compound’s efficacy to reference agonists/antagonists like NECA or DPCPX .

Q. What methods are used to determine the orthosteric vs. allosteric mechanism of this compound?

GTP shift experiments distinguish orthosteric antagonists (no shift in agonist binding curves in the presence of GTP) from allosteric modulators. For example, compound 2c (a thienopyridine derivative) showed no GTP-induced shift, confirming orthosteric antagonism . pA2 value analysis in Schild regression studies quantifies competitive antagonism; a pA2 of 6.08–6.43 for related compounds indicates orthosteric binding . Structural analogs of this compound with modifications favoring orthosteric interactions (e.g., 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines) are also compared .

Advanced Research Questions

Q. How can researchers resolve contradictions in functional data between in vitro and in vivo studies of A1AR antagonists?

Discrepancies often arise from differences in receptor density , tissue-specific splice variants , or pharmacokinetic properties . For example, A1AR antagonist 3 shows nanomolar Ki in vitro but may exhibit reduced brain penetration in vivo due to blood-brain barrier efflux . PET imaging with 18F-CPFPX quantifies in vivo receptor occupancy and correlates it with in vitro binding data . Seasonal modulation of A1AR sensitivity (e.g., in Arctic ground squirrels) further highlights the need for context-specific validation .

Q. What strategies are recommended for analyzing discrepancies between orthosteric and allosteric modulation data for A1AR antagonists?

Concentration-response profiling distinguishes allosteric effects (observed at higher concentrations) from orthosteric antagonism. For instance, 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines exhibit allosteric modulation at μM concentrations but orthosteric antagonism at nM ranges . Mutagenesis studies targeting receptor domains (e.g., transmembrane helices) identify critical residues for ligand binding, as shown in A1AR structure-function analyses . Dual-use compounds are further characterized using real-time label-free assays (e.g., xCELLigence) to detect irreversible or allosteric interactions .

Q. How can researchers validate target engagement of this compound in vivo?

PET/MRI with 18F-CPFPX provides non-invasive quantification of A1AR occupancy in the brain. Displacement experiments with DPCPX confirm reversibility, while radioligand binding in tissue homogenates validates specificity . Knockout models or siRNA silencing of A1AR in target tissues (e.g., hippocampus or adipocytes) are used to confirm antagonist-dependent phenotypic changes . In sepsis models, survival studies with LPS-induced acute lung injury (ALI) demonstrate functional efficacy of A1AR antagonists .

Q. What experimental designs address A1AR desensitization and receptor trafficking in long-term studies?

Homologous desensitization assays track receptor internalization using fluorescent probes (e.g., A1AR-NanoBit®-βarr2 systems) . In cerebellar granule cells, prolonged exposure to agonists like CPA reduces A1AR density and G protein coupling, which is reversed by antagonists . Sequestration assays (e.g., sucrose gradient fractionation) quantify the proportion of internalized receptors over time, as shown in studies where 48-hour CPA exposure increased sequestered A1AR by 81% .

Methodological Considerations

-

Key Assays :

-

Critical Controls :

-

Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.